N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C21H17ClN4O5S2 and its molecular weight is 505.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 504.0328897 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds structurally related to the query have shown promising antiviral and antimicrobial activities. For example, urea and thiourea derivatives of piperazine have exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and antimicrobial activities against various bacterial strains. This suggests potential applications of similar compounds in developing antiviral and antimicrobial agents (R. C. Krishna Reddy et al., 2013).
Enantioseparation for Drug Synthesis
The enantioseparation of piperazine derivatives, which is crucial for synthesizing enantiomerically pure drugs like the antihypertensive agent doxazosin, demonstrates the compound's relevance in pharmaceutical manufacturing processes. This process involves high-performance liquid chromatography techniques, highlighting the importance of piperazine derivatives in preparing specific drug enantiomers (Yu Yu, 2005).
Anti-HIV Activity
Nitroimidazole and piperazine-based compounds have been studied for their anti-HIV properties. These derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors, indicating the utility of structurally related compounds in anti-HIV drug development (N. Al-Masoudi et al., 2007).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on benzothiazoles-derived substituted piperazine derivatives help in understanding the relationship between the chemical structure and biological activity. Such studies are pivotal in the rational design of new therapeutic agents, showcasing the compound's significance in medicinal chemistry research (N. Al-Masoudi et al., 2011).
Catalytic Synthesis for Antimicrobial Agents
Piperazine-based 2-benzothiazolylimino-4-thiazolidinones have been prepared via a catalytic process using sulfated tungstate. These compounds exhibited promising antimicrobial activities, underlining the potential application of related compounds in synthesizing new antimicrobial agents (Rahul V. Patel & S. W. Park, 2015).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S2/c22-18-14-3-2-13(26(28)29)10-17(14)33-19(18)20(27)24-5-7-25(8-6-24)21(32)23-12-1-4-15-16(9-12)31-11-30-15/h1-4,9-10H,5-8,11H2,(H,23,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZVDLDQOMIKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=S)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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